5-Chloro-4-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-methoxyquinoline is a heterocyclic aromatic compound with the molecular formula C10H8ClNO. It is a derivative of quinoline, which is known for its wide range of biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methoxyquinoline can be achieved through several methods. One common approach involves the cyclization of 2-bromo-5-methoxyaniline with malonic acid, using phosphorus oxychloride (POCl3) as a catalyst and solvent . Another method includes the reaction of chloro-2-nitrophenols with amino-phenol in the presence of hydrochloric acid, followed by the addition of methacrylaldehyde and glacial acetic acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions in reaction kettles. For example, a mixture of chloro-2-nitrophenols and amino-phenol is heated with hydrochloric acid, followed by the addition of methacrylaldehyde and glacial acetic acid. The resulting product is then purified through filtration and decolorization processes .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in coupling reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and dihydroquinolines, which have various applications in medicinal chemistry .
Scientific Research Applications
5-Chloro-4-methoxyquinoline has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-4-methoxyquinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cellular processes that are essential for the survival and proliferation of cancer cells or pathogens .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial drug that shares structural similarities with 5-Chloro-4-methoxyquinoline.
Quinoline: The parent compound from which this compound is derived.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike chloroquine and amodiaquine, which are primarily used as antimalarials, this compound has broader applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C10H8ClNO |
---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
5-chloro-4-methoxyquinoline |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-5-6-12-8-4-2-3-7(11)10(8)9/h2-6H,1H3 |
InChI Key |
MDXIDDGMDYZVBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=NC=C1)C=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.